molecular formula C9H9NO2 B3012141 trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid CAS No. 801149-24-6

trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid

Cat. No.: B3012141
CAS No.: 801149-24-6
M. Wt: 163.176
InChI Key: YFOFMIZNXREQAS-SFYZADRCSA-N
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Description

trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid: is an organic compound with the molecular formula C9H9NO2 It is a cyclopropane derivative with a pyridine ring attached to the cyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of pyridine-4-carboxaldehyde with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyridine-4-carboxylic acid or pyridine-4-ketone.

    Reduction: Formation of pyridine-4-methanol or pyridine-4-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the cyclopropane moiety can provide steric hindrance and rigidity to the molecule. These interactions can modulate the activity of biological targets and influence the compound’s pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

  • trans-2-(Pyridin-2-YL)cyclopropanecarboxylic acid
  • trans-2-(Pyridin-3-YL)cyclopropanecarboxylic acid
  • trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The position of the pyridine nitrogen can affect the compound’s electronic properties and its ability to form coordination complexes with metal ions.

Properties

IUPAC Name

(1R,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12)/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOFMIZNXREQAS-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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